molecular formula C10H5ClN2O B8302008 3-(2-Chlorooxazol-5-yl)benzonitrile

3-(2-Chlorooxazol-5-yl)benzonitrile

Cat. No.: B8302008
M. Wt: 204.61 g/mol
InChI Key: ADQGCIOABFRLBD-UHFFFAOYSA-N
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Description

3-(2-Chlorooxazol-5-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a 2-chlorooxazole ring at the 3-position. Its molecular formula is C₁₀H₅ClN₂O, with a molecular weight of 204.61 g/mol. The compound’s structure combines the electron-withdrawing nitrile group with the chloro-substituted oxazole, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

3-(2-chloro-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C10H5ClN2O/c11-10-13-6-9(14-10)8-3-1-2-7(4-8)5-12/h1-4,6H

InChI Key

ADQGCIOABFRLBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(O2)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Heterocyclic Core Variations

The substitution of oxazole with other heterocycles (e.g., oxadiazole, isoxazole) significantly alters physicochemical and biological properties:

Compound Name Heterocycle Substituent Key Applications/Activities Reference
3-(2-Chlorooxazol-5-yl)benzonitrile Oxazole 2-Chloro Not explicitly reported
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile 1,2,4-Oxadiazole 3-Pyridinyl Antimicrobial (MIC: 25–100 μM)
2-(3-(4-Bromophenyl)isoxazol-5-yl)benzonitrile Isoxazole 4-Bromophenyl Synthetic intermediate for anti-inflammatory agents
3-(3-(Chloromethyl)-1,2,4-oxadiazol-5-yl)benzonitrile 1,2,4-Oxadiazole Chloromethyl Not reported (likely intermediate)

Key Observations :

  • Oxadiazole vs. Oxazole : Oxadiazole-containing analogs (e.g., compound 1 in ) exhibit antimicrobial activity due to enhanced electron-deficient character, improving interactions with microbial enzymes .
  • Substituent Effects : Pyridinyl (compound 1) and bromophenyl (compound 4h) groups enhance solubility or target binding, whereas chloromethyl () may increase reactivity for further derivatization.

Insights :

  • The oxadiazole-pyridinyl analog (compound 1) shows moderate antifungal activity, outperforming fluconazole against S. kudriavzevii but less potent than its phosphonic acid counterpart (compound 2).

Structural Relevance :

  • The nitrile group in this compound could stabilize molecular conformations or participate in dipole-dipole interactions, similar to 11C-ABP688’s binding to mGluR5 .

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